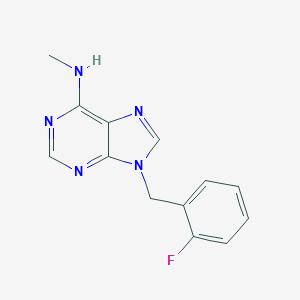
BW-A 78U
描述
BW-A78U 是一种以其对磷酸二酯酶 4 (PDE4) 的抑制作用而闻名的化合物。 它的分子式为 C13H12FN5,分子量为 257.27 g/mol . 该化合物主要用于科学研究,因为它具有潜在的治疗应用,特别是在抗炎和抗惊厥治疗领域 .
科学研究应用
作用机制
生化分析
Biochemical Properties
BW-A 78U is known to inhibit PDE4, a type of phosphodiesterase enzyme . Phosphodiesterases play a crucial role in biochemical reactions as they are involved in the breakdown of phosphodiester bonds, which are common in many biological molecules like DNA and RNA. By inhibiting PDE4, this compound can potentially influence various biochemical pathways and interactions with other biomolecules.
Cellular Effects
In the cellular context, the effects of this compound are primarily related to its role as a PDE4 inhibitor . PDE4 is involved in many cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PDE4, this compound can potentially influence these processes, although the specific effects can vary depending on the cell type and the cellular context.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with PDE4 . As a PDE4 inhibitor, this compound can prevent this enzyme from breaking down cyclic adenosine monophosphate (cAMP), a molecule that plays a key role in many cellular signaling pathways. This can lead to an increase in cAMP levels, which can in turn affect various cellular processes, including gene expression and cellular metabolism.
准备方法
合成路线和反应条件
BW-A78U 的合成涉及 9-苄基腺嘌呤衍生物的反应。具体的合成路线和反应条件是专有的,没有广泛公开。
工业生产方法
BW-A78U 的工业生产方法在公共领域没有得到广泛记录。通常,这些化合物是在严格控制的实验室环境中根据严格的协议生产的,以确保纯度和一致性。 然后,该化合物经过各种质量控制措施,包括高效液相色谱 (HPLC) 和核磁共振 (NMR) 光谱 .
化学反应分析
反应类型
BW-A78U 主要经历取代反应,这是由于其结构中存在反应性官能团。 它在标准实验室条件下不会显着参与氧化或还原反应 .
常用试剂和条件
涉及 BW-A78U 的反应中常用的试剂包括二甲基亚砜 (DMSO) 和乙醇。 该化合物在 DMSO 中的溶解度为 45 mg/mL,在乙醇中的溶解度为 26 mg/mL . 反应通常在室温或略微升高的温度下进行,以促进取代过程。
形成的主要产物
涉及 BW-A78U 的反应形成的主要产物通常是具有修饰官能团的衍生物。 这些衍生物经常被研究以了解其增强的或改变的生物活性 .
相似化合物的比较
类似化合物
罗利普兰: 另一种具有类似抗炎特性的 PDE4 抑制剂。
阿普米拉斯特: 用于治疗银屑病和银屑病关节炎的 PDE4 抑制剂。
独特性
BW-A78U 在其特异性抑制谱及其对脂多糖 (LPS) 诱导的 TNF-α 释放没有显着抑制作用方面是独一无二的 . 这使其成为研究选择性 PDE4 抑制而不影响其他炎症途径的宝贵工具。
属性
IUPAC Name |
9-[(2-fluorophenyl)methyl]-N-methylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5/c1-15-12-11-13(17-7-16-12)19(8-18-11)6-9-4-2-3-5-10(9)14/h2-5,7-8H,6H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZABAGHILOTTOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
101190-60-7 (hydrochloride) | |
| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101155026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50143759 | |
| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101155-02-6 | |
| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101155026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BW-A 78U | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX8S5Q0N0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine in anticonvulsant research?
A1: 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine, often referred to as BW A78U, has been instrumental in anticonvulsant research due to its potent activity against seizures. While its exact mechanism of action remains unclear, studies suggest that it does not exert its effects through benzodiazepine receptors or by influencing adenosine neurotransmission. []
Q2: Have structural modifications been explored to enhance the anticonvulsant properties of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine?
A2: Yes, numerous studies have investigated the structure-activity relationship (SAR) of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. Researchers have synthesized and evaluated various analogues by substituting the imidazole ring, introducing a 3-deaza modification, and exploring other structural variations. [, , , ]
Q3: What is the impact of replacing the imidazole ring in 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine?
A3: Replacing the imidazole ring with pyrrolo[2,3-d]-, pyrazolo[3,4-d]-, or triazolo[4,5-d]pyrimidine counterparts resulted in reduced anticonvulsant activity against maximal electroshock-induced seizures (MES) in rats. Interestingly, these differences were not solely attributable to variations in pKa or lipophilicity. Instead, computational analysis revealed distinct electrostatic isopotential maps for each heterocycle, suggesting their potential influence on anticonvulsant activity. []
Q4: Has the crystal structure of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine hydrochloride been determined?
A6: Yes, the crystal structure of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine hydrochloride has been elucidated. [] This structural information can be valuable for understanding the molecule's interactions with potential targets and guiding further drug design efforts.
Q5: Are there any conformationally constrained analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine?
A7: Researchers have synthesized conformationally constrained analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. [, ] These analogues could provide insights into the bioactive conformation of the parent compound and potentially lead to derivatives with improved pharmacological properties.
Q6: Beyond its anticonvulsant activity, does 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine exhibit other pharmacological effects?
A8: Studies have explored the anxiolytic and sedative properties of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. [] These investigations suggest that the compound might have a broader pharmacological profile beyond its anticonvulsant effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)](/img/structure/B12042.png)
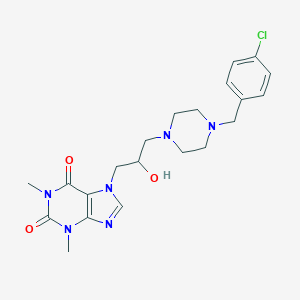
![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)
![3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylazetidine](/img/structure/B12050.png)
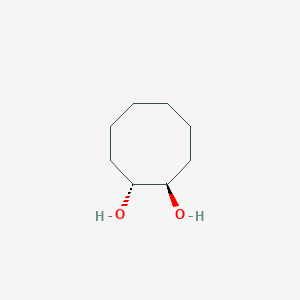
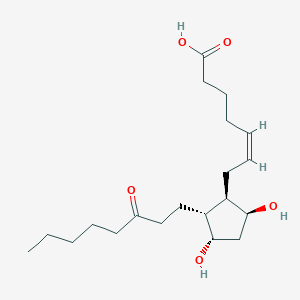
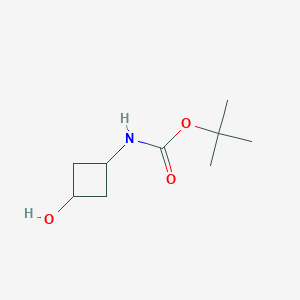
![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)
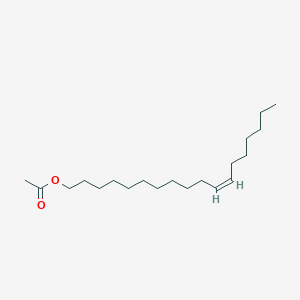
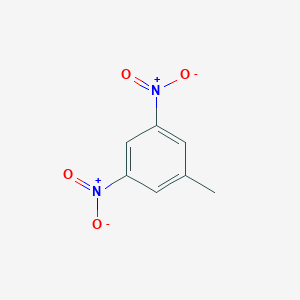
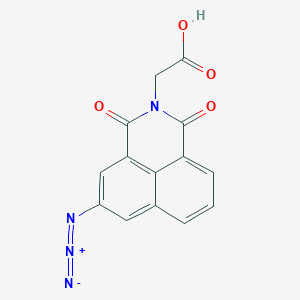
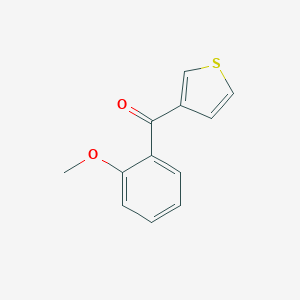
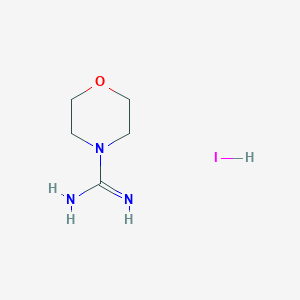
![5-Methyl-5H-imidazo[4,5-c]pyridine](/img/structure/B12070.png)
